L-cysteinesulfinic acid

Beschreibung

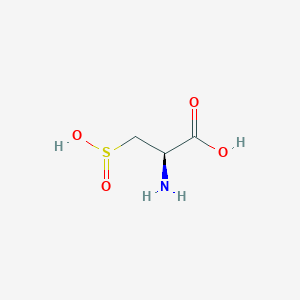

L-Cysteinesulfinic Acid is an organic compound with the nominal formula HO₂SCH₂CH(NH₂)CO₂H. It is a rare example of an amino acid bearing a sulfinic acid functional group. This compound is a white solid that is soluble in water and exists as the zwitterion at neutral pH. It is chiral, and only the L-enantiomer occurs in nature. This compound is an intermediate in cysteine metabolism and is not a coded amino acid but is produced post-translationally .

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2R)-2-amino-3-sulfinopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADVPTQAUNPRNPO-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)S(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862546 | |

| Record name | L-Cysteinesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Sulfinoalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1115-65-7 | |

| Record name | L-Cysteinesulfinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1115-65-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cysteinesulfinic acid, L- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-sulfino-L-alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Cysteinesulfinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-sulphino-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.935 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYSTEINESULFINIC ACID, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56X032NVQL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-Sulfinoalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000996 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Cysteine Dioxygenase (CDO)-Catalyzed Synthesis

Cysteine dioxygenase (CDO) is the primary enzyme responsible for the physiological synthesis of L-CSA. This metalloenzyme catalyzes the oxidation of L-cysteine’s thiol group (-SH) to a sulfinic acid (-SO₂H) group, utilizing molecular oxygen as the oxidizing agent. The reaction occurs under neutral pH (7.0–7.4) and requires iron (Fe²⁺) as a cofactor.

Reaction Mechanism:

Key Parameters:

-

Optimal pH: 7.2–7.5

-

Temperature: 37°C (physiological conditions)

-

Cofactors: Fe²⁺, NADPH (for enzyme stability)

In vitro studies using recombinant CDO expressed in Escherichia coli demonstrate a conversion efficiency of 85–90% under optimized conditions. The enzyme’s specificity ensures minimal by-products, making this method ideal for laboratory-scale production.

Microbial Enzyme Systems

Industrial-scale enzymatic synthesis often employs microbial systems engineered to overexpress CDO. For example, Trigonopsis variabilis d-amino acid oxidase (DAAO) has been modified to oxidize L-cysteine selectively. In a patented process, E. coli cells expressing DAAO are incubated with L-cysteine and dimethyl sulfoxide (DMSO), which stabilizes the enzyme and enhances oxidation efficiency.

Process Overview:

-

Substrate Preparation: L-cysteine (10 mM) in Tris-HCl buffer (pH 8.0).

-

Reaction Conditions: 35°C, 16-hour incubation, 1.5 molar equivalents of O₂.

-

Oxidizing Agent: DMSO (5% v/v) to prevent enzyme denaturation.

Yield: 79–81% conversion of L-cysteine to L-CSA, with a purity >95% after crystallization.

Chemical Synthesis Approaches

Oxidation Using Reactive Oxygen Species (ROS)

Chemical oxidation of L-cysteine with ROS, such as hydrogen peroxide (H₂O₂), is a straightforward method for synthesizing L-CSA. The reaction proceeds via a two-electron oxidation mechanism:

Optimized Conditions:

-

H₂O₂ Concentration: 2.0–3.0 molar equivalents

-

Temperature: 25–30°C

-

Reaction Time: 4–6 hours

Challenges:

Dimethyl Sulfoxide (DMSO)-Mediated Oxidation

DMSO acts as a mild oxidizing agent in non-aqueous systems, converting L-cysteine to L-CSA without over-oxidation. This method is particularly useful for industrial applications due to DMSO’s low cost and high stability.

Procedure:

-

Dissolve L-cysteine (1.0 M) in anhydrous DMSO.

-

Heat at 50°C for 8–12 hours under nitrogen atmosphere.

-

Quench the reaction with ice-cold water and isolate L-CSA via centrifugation.

Yield: 75–80% with >90% purity.

Industrial-Scale Production Techniques

Fermentation-Based Synthesis

Microbial fermentation using E. coli or Saccharomyces cerevisiae strains engineered to overproduce L-cysteine provides a sustainable substrate for subsequent oxidation. For example, a fed-batch fermentation process yields 120 g/L of L-cysteine, which is then oxidized to L-CSA using CDO or chemical methods.

Key Metrics:

-

Fermentation Titer: 120 g/L L-cysteine

-

Oxidation Efficiency: 85% (enzymatic) vs. 75% (chemical)

-

Production Cost: $12–15/kg (enzymatic) vs. $8–10/kg (chemical)

Integrated Biocatalytic Systems

Recent patents describe integrated systems combining fermentation and enzymatic oxidation. In one setup, L-cysteine produced via microbial fermentation is directly channeled into a CDO-containing bioreactor, achieving a continuous L-CSA output of 50 kg/day.

Comparative Analysis of Preparation Methods

Analyse Chemischer Reaktionen

Oxidation Reactions

CSA undergoes further oxidation to form L-cysteic acid (-SO₃H group). This reaction occurs via reactive oxygen species (ROS) such as hydrogen peroxide (H₂O₂) or enzymatic pathways involving cysteine dioxygenase (CDO) .

Electrochemical oxidation studies in perchloric acid reveal CSA forms cysteic acid through a two-step mechanism involving sulfinic acid radical intermediates .

Reduction Reactions

CSA can be reduced back to L-cysteine under specific conditions, though this process is less common than oxidation:

| Reaction | Conditions | Products | Key Findings |

|---|---|---|---|

| CSA → L-Cysteine | NaBH₄, pH 9–10 | L-Cysteine | Reduction efficiency depends on borohydride concentration and reaction time . |

Decarboxylation Reactions

Decarboxylation is a central metabolic pathway for CSA, catalyzed by cysteine sulfinic acid decarboxylase (CSAD) . This enzyme converts CSA to hypotaurine , a precursor of taurine .

Kinetic Parameters of CSAD-Catalyzed Decarboxylation

| Parameter | Value | Conditions | Source |

|---|---|---|---|

| kcat | 5.6 ± 0.2 s⁻¹ | pH 7.2, 20 mM phosphate buffer | |

| KM | 0.2 ± 0.02 mM | 0.06 mM PLP cofactor | |

| Activation Energy | 45 kJ/mol | Temperature range: 20–37°C |

Circular dichroism (CD) studies show CSA decarboxylation causes a measurable ellipticity change at 220 nm, enabling real-time reaction monitoring .

Enzymatic Pathways in Metabolism

CSA sits at a metabolic branch point, participating in two major pathways:

Energy Production

- CSA → β-Sulfinylpyruvate : Via DPN-dependent dehydrogenation .

- β-Sulfinylpyruvate → Pyruvate + SO₂ : Spontaneous decomposition under physiological conditions .

Reactivity in Analytical Assays

CSA serves as a biomarker for oxidative stress due to its ROS-dependent formation from cysteine . Key applications include:

- Fluorescence-based assays to quantify cellular ROS levels.

- Electrochemical detection in biological fluids using modified electrodes .

Stability and Degradation

CSA degrades under UV light (λ = 254 nm) via:

Wissenschaftliche Forschungsanwendungen

Neurobiological Applications

L-Cysteinesulfinic acid is recognized for its role as a neurotransmitter and its involvement in modulating neuronal functions. Research indicates that it acts as an endogenous agonist of metabotropic glutamate receptors, influencing neurotransmission and neuronal signaling pathways.

- Mechanism of Action : this compound interacts with specific receptors in the brain, leading to increased phospholipase D activity. This mechanism is distinct from other excitatory amino acids, suggesting unique roles in neurochemical signaling .

- Case Study : In studies involving rat models, administration of this compound resulted in significant modulation of cardiovascular functions through interactions with periaqueductal gray neurons. This suggests potential therapeutic implications for conditions like hypertension .

Cardiovascular Health

This compound has been investigated for its effects on cardiovascular health, particularly its role in blood pressure regulation.

- Research Findings : A study demonstrated that intra-periaqueductal administration of this compound led to increased blood pressure, indicating its potential involvement in cardiovascular modulation . The excitatory nature of this compound highlights its relevance in cardiovascular pharmacology.

- Clinical Implications : The modulation of cardiovascular function by this compound may offer new avenues for treating hypertension and related disorders.

Biochemical Applications

The compound is also significant in biochemical research, particularly regarding taurine biosynthesis.

- Taurine Production : this compound serves as a precursor in the biosynthesis of taurine through the action of cysteine sulfinic acid decarboxylase. This enzymatic pathway is crucial for maintaining cellular functions and homeostasis .

- Assay Development : Recent advances have led to the development of novel assay methods for measuring this compound levels, enhancing our understanding of its biochemical roles and potential applications in metabolic studies .

Therapeutic Potential

The therapeutic applications of this compound extend to various health conditions due to its antioxidant properties and ability to modulate cellular processes.

- Antioxidant Effects : Research indicates that this compound can enhance antioxidant status, which may be beneficial in managing oxidative stress-related diseases .

- Nutritional Therapy : It has been used in nutritional therapies aimed at restoring glutathione levels in patients with severe malnutrition or chronic illnesses .

Industrial Applications

Beyond medical research, this compound finds applications in industries such as food and cosmetics.

- Food Industry : It is utilized as a flavoring agent and a chelating agent, contributing to food preservation and enhancement .

- Cosmetic Formulations : The compound is incorporated into skin and hair care products due to its beneficial properties for enhancing hair strength and reducing loss .

Data Summary

| Application Area | Specific Use | Key Findings/Implications |

|---|---|---|

| Neurobiology | Modulation of neurotransmission | Acts on unique receptors; influences neuronal signaling |

| Cardiovascular Health | Blood pressure regulation | Increases mean blood pressure; potential therapeutic use |

| Biochemistry | Taurine biosynthesis | Precursor role; important for cellular homeostasis |

| Therapeutics | Antioxidant therapy | Enhances antioxidant status; aids in nutritional therapy |

| Industrial | Food flavoring & cosmetic formulations | Used as a flavoring agent; benefits for skin/hair care |

Wirkmechanismus

L-Cysteinesulfinic Acid exerts its effects primarily through its role as an intermediate in cysteine metabolism. It is converted to hypotaurine by the enzyme sulfinoalanine decarboxylase, and hypotaurine is subsequently oxidized to taurine. Taurine is involved in various physiological processes, including bile salt formation, osmoregulation, and neurotransmission .

Molecular Targets and Pathways:

Metabotropic Glutamate Receptors: this compound acts as an agonist at several metabotropic glutamate receptors, influencing neurotransmitter release and synaptic plasticity.

Cysteine Metabolism Pathway: It is a key intermediate in the pathway leading to the production of taurine.

Vergleich Mit ähnlichen Verbindungen

L-Cysteinsulfinsäure kann mit anderen schwefelhaltigen Aminosäuren wie L-Cystein, Cysteinsäure und Taurin verglichen werden.

Ähnliche Verbindungen:

L-Cystein: Eine Vorstufe von L-Cysteinsulfinsäure, die an der Proteinsynthese und Entgiftungsprozessen beteiligt ist.

Cysteinsäure: Ein Oxidationsprodukt von L-Cysteinsulfinsäure, das an verschiedenen Stoffwechselwegen beteiligt ist.

Einzigartigkeit: L-Cysteinsulfinsäure ist aufgrund ihrer Sulfinsäure- funktionellen Gruppe einzigartig, die es ihr ermöglicht, an spezifischen chemischen Reaktionen und Stoffwechselwegen teilzunehmen, die sich von denen anderer schwefelhaltiger Aminosäuren unterscheiden .

Biologische Aktivität

L-Cysteinesulfinic acid (L-CSA) is a naturally occurring amino acid derivative that plays a significant role in various biological processes, particularly in the central nervous system and metabolic pathways. This article explores the biological activity of L-CSA, highlighting its mechanisms of action, physiological roles, and potential therapeutic applications based on diverse research findings.

Overview of this compound

This compound is formed from the oxidation of L-cysteine and serves as a precursor to taurine, an important amino acid involved in numerous physiological functions. The enzymatic conversion of L-CSA to taurine is facilitated by cysteine sulfinic acid decarboxylase (CSAD), which has been the subject of extensive biochemical studies.

Neurotransmitter Role

Research indicates that L-CSA acts as an endogenous neurotransmitter . It has been shown to activate specific receptors in the adult rat hippocampus that are insensitive to other excitatory amino acids like L-glutamate and L-aspartate. This unique receptor activation leads to an increase in phospholipase D (PLD) activity, suggesting that L-CSA may play a role in synaptic transmission and plasticity .

Decarboxylation to Taurine

The decarboxylation of L-CSA by CSAD produces taurine, which is crucial for various biological functions, including osmoregulation and neuromodulation. Studies have demonstrated that the activity of CSAD can be influenced by several factors, including substrate concentration and environmental conditions . The kinetics of this reaction have been characterized, revealing a maximum turnover rate () of approximately 5.6 s under optimal conditions .

Antioxidant Properties

This compound exhibits antioxidant properties , which may contribute to its neuroprotective effects. It has been implicated in reducing oxidative stress in neural tissues, potentially offering therapeutic benefits for neurodegenerative diseases .

Antimicrobial Activity

Recent studies have explored the antimicrobial potential of L-CSA. In vitro experiments indicated that while L-CSA itself did not exhibit significant antimicrobial properties compared to other compounds like α-lipoic acid, it may still play a role in modulating microbial populations in specific environments .

Case Studies and Research Findings

- Neonatal Phenylketonuria (PKU) : A study observed elevated levels of L-CSA in the hair roots of neonates with PKU, which normalized after dietary control was implemented. This suggests a potential biomarker role for L-CSA in metabolic disorders .

- Cystein Metabolism : Research has shown that alterations in cysteine metabolism involving L-CSA can affect taurine biosynthesis pathways, impacting various physiological functions including neurotransmission and muscle contraction .

- In Vitro Studies : In vitro assays demonstrated that varying concentrations of L-CSA influenced the growth rates of pathogenic bacteria such as E. coli O157:H7 and Salmonella enterica, indicating its potential utility in food safety applications .

Table 1: Effects of Various Compounds on Bacterial Growth Rates

| Compound | Concentration (mM) | E. coli Growth Rate (h) | Salmonella Growth Rate (h) |

|---|---|---|---|

| Ethyl Nitroacetate | 3 | 0.823 | 0.886 |

| Taurine | 3 | 0.527 | 0.656 |

| α-Lipoic Acid | 3 | 0.740 | 0.920 |

| This compound | 3 | 0.224 | 0.195 |

Q & A

Q. What experimental methodologies are recommended to determine the receptor specificity and potency of L-Cysteinesulfinic acid (L-CSA) for metabotropic glutamate receptors (mGluRs)?

To assess receptor selectivity, use radioligand binding assays or functional assays (e.g., calcium imaging or cAMP modulation) with recombinant mGluR subtypes expressed in heterologous cell systems. Dose-response curves should be generated to calculate pEC50 values. For example, studies report pEC50 values of 3.92±0.03 (mGluR1), 4.6±0.2 (mGluR5), and 3.9±0.2 (mGluR2) . Table 1 summarizes reported values across receptors.

Q. How does L-CSA function in cysteine metabolism, and what analytical techniques validate its role in taurine or sulfite biosynthesis?

L-CSA is a downstream metabolite of cysteine via cysteine dioxygenase (CDO). To study its metabolic fate, employ isotope tracing (e.g., ³⁵S-labeled cysteine) in cell cultures or animal models, followed by liquid chromatography-mass spectrometry (LC-MS) to quantify intermediates like L-CSA, hypotaurine, and sulfite. In Histoplasma capsulatum, LC-MS and RNA-seq confirmed L-CSA's role in sulfite efflux via Ssu1 pump upregulation .

Q. What protocols ensure the stability and purity of L-CSA during laboratory storage and experimentation?

Store L-CSA at –20°C in desiccated, light-protected conditions. Use high-performance liquid chromatography (HPLC) with UV detection (λ = 210 nm) to verify purity (>98%) before experiments. For in vitro studies, prepare fresh solutions in neutral buffers (pH 7.4) to prevent sulfinic acid degradation .

Advanced Research Questions

Q. How can researchers reconcile conflicting data on L-CSA’s efficacy across different mGluR subtypes or experimental models?

Discrepancies may arise from variations in receptor expression levels, assay sensitivity, or species differences (e.g., rat vs. human receptors). To address this:

- Use standardized cell lines (e.g., HEK293 with stable mGluR expression).

- Validate functional responses with orthogonal assays (e.g., electrophysiology and IP₁ accumulation).

- Cross-reference with selective agonists/antagonists (e.g., JNJ16259685 for mGluR1 ). Meta-analyses of dose-response data across studies can identify systematic biases .

Q. What strategies are effective for integrating L-CSA’s dual roles in neuronal signaling and microbial metabolism into a unified mechanistic model?

Combine multi-omics approaches:

- Transcriptomics : Compare gene expression profiles in neuronal vs. fungal systems under L-CSA exposure.

- Metabolomics : Map sulfur-containing metabolites in both contexts.

- Computational modeling : Use kinetic models to predict L-CSA flux in cysteine catabolism pathways. For example, in C. albicans, Ssu1 pump activity correlates with sulfite tolerance, suggesting evolutionary conservation of L-CSA-related pathways .

Q. How should researchers design studies to investigate L-CSA’s potential as a biomarker for metabolic disorders like L-glyceric aciduria?

- Clinical cohorts : Collect urine samples from patients with primary hyperoxaluria types 1/2 (PH1/PH2) and quantify L-CSA via LC-MS/MS.

- Controls : Compare with healthy subjects and those with related disorders (e.g., cystinuria).

- Longitudinal analysis : Track L-CSA levels against disease progression and therapeutic interventions (e.g., pyridoxine supplementation) .

Q. What advanced statistical methods are recommended for analyzing dose-response or time-course data in L-CSA studies?

- Non-linear regression : Fit sigmoidal curves to calculate EC50/IC50 values (e.g., GraphPad Prism).

- Error propagation : Account for variability in biological replicates using bootstrap resampling.

- Bayesian hierarchical modeling : Integrate data from multiple experiments to estimate posterior distributions for potency metrics .

Key Considerations for Reproducibility

- Detailed reporting : Follow guidelines (e.g., Beilstein Journal standards) to document experimental conditions, including buffer composition, temperature, and receptor expression levels .

- Data transparency : Share raw datasets (e.g., dose-response curves) in supplementary materials.

- Reagent validation : Use certified reference standards (e.g., HY-100804) to ensure batch-to-batch consistency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.